Austocystinb
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20O7 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2,18-dihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H20O7/c1-22(2,26)7-5-10-3-4-12(23)16-19(25)17-14(28-20(10)16)9-13-15(18(17)24)11-6-8-27-21(11)29-13/h3-4,6,8-9,11,21,23-24,26H,5,7H2,1-2H3 |
InChI Key |
JWPAJVNQGTWPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)O)O |
Origin of Product |
United States |
Biosynthesis of Austocystins
Elucidation of Austocystin Biosynthetic Pathways
The biosynthesis of the xanthone (B1684191) core of austocystins follows the polyketide pathway, a common route for the production of a wide array of fungal secondary metabolites. nih.govacs.orgtaylorandfrancis.comresearchgate.netnih.gov This has been elucidated through precursor incorporation studies and analysis of the enzymatic machinery involved.
Polyketide Synthase Involvement in Austocystin Formation
The backbone of Austocystin B is assembled by a Type I iterative polyketide synthase (PKS). taylorandfrancis.comwikipedia.orgnih.gov These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units to form a long polyketide chain. wikipedia.orgnih.govnih.gov In fungi, these PKSs are often non-reducing, meaning they have a limited set of domains for processing the growing polyketide chain, leading to the formation of aromatic structures. nih.gov While the specific PKS responsible for Austocystin B has not been definitively characterized, its existence is inferred from the polyketide nature of the molecule and the identification of PKS genes in other fungal xanthone biosynthetic gene clusters. nih.govsemanticscholar.org
Precursor Incorporation Studies (e.g., Acetyl-CoA, Malonyl-CoA)
The fundamental building blocks for the Austocystin B polyketide backbone are acetyl-CoA and malonyl-CoA. taylorandfrancis.com Acetyl-CoA typically serves as the starter unit, while malonyl-CoA provides the extender units for chain elongation. nih.gov Isotopic labeling studies on the related Austocystin D, using [1,2-¹³C₂]acetate, have definitively confirmed the polyketide origin of the xanthone core. rsc.org These experiments demonstrated the specific incorporation pattern of acetate (B1210297) units into the molecule, which is a hallmark of polyketide biosynthesis. rsc.org The conversion of acetyl-CoA to malonyl-CoA is a critical control point in the biosynthesis of polyketides and fatty acids. acs.org
Enzymatic Steps and Intermediate Transformations in Xanthone Biosynthesis
The formation of the characteristic xanthone structure of Austocystin B involves a series of complex enzymatic transformations, with the conversion of an anthraquinone (B42736) intermediate being a pivotal step. nih.govresearchgate.net
Anthraquinone to Xanthone Conversion Mechanisms
A key feature of fungal xanthone biosynthesis is the oxidative cleavage of an anthraquinone precursor. nih.govresearchgate.net It is proposed that the polyketide chain synthesized by the PKS first cyclizes to form an anthraquinone, such as emodin (B1671224) or chrysophanol. nih.govresearchgate.net This anthraquinone then undergoes a series of enzymatic modifications. Recent research suggests that this conversion is not spontaneous but is catalyzed by specific enzymes, including atypical non-heme iron dioxygenases and oxidoreductases that first reduce the anthraquinone to its hydroquinone (B1673460) form. nih.govresearchgate.net This is followed by a regioselective ring cleavage and subsequent rearrangement to form the xanthone scaffold. nih.govresearchgate.net The study of Austocystin D biosynthesis confirmed that no randomization of the isotopic label occurs in ring A during the anthraquinone to xanthone conversion, indicating a highly controlled enzymatic process. rsc.org
Genetic and Transcriptional Regulation of Austocystin Biosynthesis
The production of Austocystin B is tightly regulated at the genetic level, with the biosynthetic genes typically organized into a cluster. nih.govnih.govnih.gov
Exploration of Biosynthetic Gene Clusters
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often located together in a contiguous region of the chromosome, known as a biosynthetic gene cluster (BGC). nih.govnih.govmdpi.com These clusters typically contain the core synthase gene (e.g., a PKS), genes for tailoring enzymes (e.g., oxidases, methyltransferases), and a pathway-specific transcription factor that regulates the expression of the other genes in the cluster. nih.govnih.govresearchgate.net While the specific BGC for Austocystin B has not been fully elucidated, the characterization of BGCs for other mycotoxins in Aspergillus species provides a model for its likely organization. mdpi.comnih.govresearchgate.net The expression of these clusters is often silent under standard laboratory conditions and is influenced by global regulators like LaeA, which controls the expression of multiple secondary metabolite clusters in Aspergillus. nih.govrutgers.eduresearchgate.net
Regulatory Elements Governing Polyketide Production
The biosynthesis of polyketides, the class of compounds to which austocystins belong, is tightly controlled by a sophisticated hierarchy of regulatory elements. In filamentous fungi such as Aspergillus, the genes responsible for producing a specific secondary metabolite are typically located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). mdpi.commdpi.com This organization facilitates the coordinated expression of all necessary enzymes.
Regulation of these clusters occurs at multiple levels:
Pathway-Specific Regulators: The majority of mycotoxin BGCs that contain more than five genes also harbor a gene encoding a pathway-specific transcription factor. mdpi.com These regulators, often containing a specific DNA-binding domain like the Zn(II)2Cys6 binuclear cluster, typically function as positive activators, binding to promoter regions of other genes within the cluster to switch on their expression. mdpi.com Overexpression of these specific activators is a common strategy to induce the production of metabolites from otherwise "silent" gene clusters under laboratory conditions. nih.govfrontiersin.org
Global Regulators: Acting above the pathway-specific factors are global or master regulators. These proteins respond to broader environmental and developmental signals, such as nutrient availability (carbon and nitrogen sources), pH, and light, to control multiple BGCs simultaneously. mdpi.comnih.gov A well-studied example in Aspergillus is LaeA, a protein that influences the expression of numerous secondary metabolite clusters by modulating chromatin structure. frontiersin.orgscispace.com
Chromatin-Level Regulation: The accessibility of DNA within a gene cluster to the transcriptional machinery is a fundamental control point. Epigenetic modifications, particularly the methylation and acetylation of histones, play a critical role. nih.gov Histone acetylation generally leads to a more open chromatin structure, promoting gene expression. frontiersin.org Conversely, modifications like histone H3 lysine (B10760008) 4 methylation, mediated by complexes such as the COMPASS complex, can be essential for either silencing or activating gene clusters, highlighting the complexity of epigenetic control. nih.gov
These regulatory networks ensure that the production of metabolically expensive compounds like austocystins is restricted to specific environmental conditions or developmental stages of the fungus.
| Regulatory Level | Description | Examples in Fungi |
| Gene Organization | Genes for a biosynthetic pathway are physically grouped together on the chromosome. | Biosynthetic Gene Clusters (BGCs) for mycotoxins like aflatoxin and sterigmatocystin. mdpi.comresearchgate.net |
| Pathway-Specific | A transcription factor located within the BGC controls the expression of other cluster genes. | AflR in the aflatoxin cluster; Tri6 in the trichothecene (B1219388) cluster. mdpi.com |
| Global (Hierarchical) | A single regulator protein influences multiple secondary metabolite pathways in response to broad signals. | LaeA, CreA, PacC. mdpi.comfrontiersin.orgnih.gov |
| Epigenetic | Modifications to chromatin structure (e.g., histone proteins) that make genes more or less accessible for transcription. | Histone methylation (H3K4) and acetylation. frontiersin.orgnih.gov |
Isotopic Labeling Methodologies in Biosynthetic Pathway Delineation (e.g., Carbon-13 Nuclear Magnetic Resonance Studies of Austocystin D)
Isotopic labeling is a powerful technique used to trace the journey of atoms through a metabolic pathway. wikipedia.org The fundamental principle involves supplying a living organism with a precursor molecule in which one or more atoms have been replaced by a heavier, stable isotope, most commonly Carbon-13 (¹³C). nih.gov As the organism metabolizes this "labeled" precursor, the ¹³C atoms are incorporated into the final product. rsc.org
Researchers can then isolate the resulting metabolite and use analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to pinpoint the exact locations of the ¹³C atoms in the molecular structure. wikipedia.org This information serves as a roadmap, revealing which atoms from the precursor were used to build specific parts of the final compound, thereby delineating the biosynthetic pathway. nih.gov
A quintessential example of this methodology is the elucidation of the biosynthetic pathway of Austocystin D, a close relative of Austocystin B. To confirm its origin as a polyketide, feeding studies were conducted with the fungus Aspergillus ustus using acetate labeled with Carbon-13.
The key findings from these studies were derived from analyzing the ¹³C NMR spectrum of the enriched Austocystin D:
Incorporation of Labeled Acetate: When the fungus was fed acetate labeled at either the first carbon ([1-¹³C]acetate) or the second carbon ([2-¹³C]acetate), the resulting Austocystin D showed a pattern of ¹³C enrichment at alternating carbon positions throughout its xanthone core. This is the classic signature of a polyketide pathway, which involves the head-to-tail condensation of acetate units. nih.gov
Confirmation with Doubly Labeled Acetate: To provide unequivocal proof, experiments were performed using acetate labeled at both carbon atoms ([1,2-¹³C₂]acetate). In the ¹³C NMR spectrum of the resulting Austocystin D, not only were the signals for the labeled carbons enhanced, but ¹³C-¹³C coupling could be observed between adjacent carbons that originated from the same intact acetate unit. This coupling pattern definitively confirmed the polyketide assembly of the molecule's core structure.
These isotopic labeling experiments were crucial in establishing the fundamental building blocks and assembly logic of the austocystin family of compounds.
| Isotopic Precursor | Purpose | Observation in ¹³C NMR of Austocystin D | Conclusion |
| [1-¹³C]acetate | To label the carboxyl carbon of the acetate unit. | Enrichment at specific, alternating carbon atoms in the xanthone core. | Confirms polyketide origin; identifies carbons derived from C-1 of acetate. |
| [2-¹³C]acetate | To label the methyl carbon of the acetate unit. | Enrichment at the other set of alternating carbon atoms in the xanthone core. | Confirms polyketide origin; identifies carbons derived from C-2 of acetate. |
| [1,2-¹³C₂]acetate | To confirm the intact incorporation of acetate units. | Observation of ¹³C-¹³C coupling between adjacent carbon atoms. | Unequivocally proves the head-to-tail condensation of acetate units during biosynthesis. |
Chemical Synthesis and Derivatization Strategies for Austocystins
Total Synthesis Approaches for Austocystin Analogues (e.g., Austocystin A)
The low yield of austocystins from fungal cultures has necessitated the development of total synthesis routes to enable comprehensive toxicological studies. journals.co.za
Multi-step Reaction Sequences (e.g., Acylation, Cyclization, Functional Group Transformations)
The total synthesis of austocystin analogues like Austocystin A involves a series of complex chemical reactions. journals.co.zaevitachem.com Key steps in these synthetic pathways often include acylation, cyclization, and various functional group transformations. evitachem.com A common strategy begins with the construction of a highly substituted xanthone (B1684191) nucleus, which can be a challenging endeavor due to issues of regioselectivity. journals.co.za For instance, one approach to synthesizing Austocystin A involved the chlorination of 2,6-dimethoxybenzoic acid with sulphuryl chloride to create a 3-chloro-derivative. journals.co.za This was followed by a multi-step process to build the core xanthone structure. journals.co.za
The synthesis of complex organic molecules is often achieved through a sequence of reactions, where the product of one step becomes the starting material for the next. mdpi.comsyrris.jpmdpi.com This linear approach allows for the gradual construction of the target molecule. mdpi.com Flow chemistry, which involves passing materials through reactors containing immobilized reagents, offers a modern and efficient alternative to traditional batch synthesis, enabling the automation of multi-step sequences. syrris.jp
Stereochemical Control and Yield Optimization in Synthetic Routes
A critical aspect of synthesizing complex molecules like austocystins is controlling the stereochemistry, which refers to the three-dimensional arrangement of atoms. youtube.comnih.gov Achieving the correct stereoisomer is crucial as different isomers can have vastly different biological activities. nih.gov Strategies for stereochemical control include substrate control, where existing stereocenters in a molecule influence the formation of new ones, and the use of chiral auxiliaries, which are temporary chiral molecules that guide a reaction's stereochemical outcome before being removed. youtube.comchemrxiv.org
Semisynthesis and Structural Modification of Natural Austocystins
Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials for creating novel derivatives. wikipedia.org This approach is often more efficient than total synthesis for complex molecules, as it leverages the intricate structures already produced by nature. wikipedia.orgscripps.edu The modification of natural products is a valuable strategy for improving their properties, such as efficacy, stability, and solubility. researchgate.netnih.gov
Introduction of Functional Group Changes (e.g., Hydrogenation of Vinyl Ether Moiety)
One key structural modification of austocystins involves the hydrogenation of the vinyl ether moiety. nih.gov This transformation, which converts the carbon-carbon double bond in the vinyl ether to a single bond, has been shown to significantly impact the molecule's biological activity. nih.govacs.org This type of chemical alteration, known as derivatization, is a common technique used to modify the properties of a compound. youtube.comlibretexts.org The process can involve various reactions, such as acylation, esterification, or the introduction of specific chemical tags to enhance detectability in analytical methods. youtube.comlibretexts.orgnih.gov
The modification of natural products through the introduction of different functional groups can lead to the creation of new analogues with potentially improved pharmacological properties. researchgate.netnih.gov These structural changes can influence how the molecule interacts with biological targets. rsc.orgugent.be
Synthesis of Dihydro-Austocystin Analogues (e.g., Dihydro-Austocystin D)
The synthesis of dihydro-austocystin D is a prime example of the semisynthetic approach applied to the austocystin family. acs.orgacs.org This analogue is created by reducing the vinyl ether of austocystin D. acs.org Research has shown that dihydro-austocystin D exhibits significantly weaker cytotoxicity compared to its parent compound. acs.org This finding highlights the importance of the vinyl ether group for the biological activity of austocystin D, suggesting that this part of the molecule is crucial for its mechanism of action, which is believed to involve metabolic activation by cytochrome P450 enzymes. nih.govacs.org
The synthesis of analogues of natural products is a common strategy in drug discovery and development to explore the structure-activity relationship and potentially create more potent or selective compounds. beilstein-journals.orgnih.gov
Advanced Formulation Methodologies for Research Application (e.g., Liposomal Encapsulation of Austocystin D)
To improve the delivery and efficacy of therapeutic agents for research purposes, advanced formulation strategies are often employed. nih.govmdpi.com Liposomal encapsulation is one such technique that has shown promise for compounds like Austocystin D. nih.govnih.gov
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. mdpi.commdpi.com This encapsulation can enhance the solubility and stability of the drug, control its release, and potentially target it to specific tissues. mdpi.commdpi.com The film dispersion-ultrasonication method is one technique used to prepare these drug-loaded liposomes. nih.gov
For Austocystin D, liposomal formulation has been shown to enhance its anti-tumor activity in animal models. nih.gov The liposomes developed were spherical, multilayered structures with a particle size of approximately 71.26 ± 6.43 nm and an encapsulation efficiency of 83.74 ± 1.26%. nih.gov In vitro studies demonstrated a continuous release of Austocystin D from the liposomes for up to 72 hours. nih.gov Furthermore, pharmacokinetic studies in animal models indicated that the liposomal formulation of Austocystin D could increase its half-life and mean retention time, and biodistribution studies showed that it could target the liver and tumors. nih.gov These findings suggest that liposomal delivery is a viable strategy for improving the therapeutic potential of Austocystin D in research settings. nih.gov
Molecular Mechanisms of Biological Activity of Austocystins Predominantly Austocystin D
Cellular Target Interactions and Modulation of Cellular Functions
Initial investigations into Austocystin D's selectivity revealed an interaction with the ATP-binding cassette (ABC) transporter MDR1 (P-glycoprotein), a protein often associated with multidrug resistance in cancer cells. nih.govnih.gov In vitro assays demonstrated that Austocystin D stimulates the ATPase activity of membranes containing MDR1, a characteristic shared with known MDR1 substrates like verapamil (B1683045) and vinblastine, suggesting it is likely transported by MDR1. nih.govacs.org
However, further studies clarified that this interaction is not the primary determinant of Austocystin D's cytotoxic effects. nih.govacs.org The selective cytotoxicity of the compound did not fully correlate with MDR1 expression. nih.govacs.org Instead, the cell-killing activity was found to be tightly linked to the activation of a DNA damage response pathway, which is contingent on the presence and activity of specific metabolic enzymes within the cancer cells. nih.govacs.orgacs.org Therefore, while Austocystin D is a substrate for MDR1, its potent and selective anticancer action is attributed to its role as a pro-drug that is activated to a DNA-damaging agent. acs.orgacs.org
Induction of DNA Damage and Associated Responses
Austocystin D's cytotoxicity is a direct result of its ability to cause DNA damage after being metabolically activated. acs.orgkyoto-u.ac.jp This genotoxic activity triggers a cascade of cellular responses designed to address DNA lesions, ultimately leading to cell death in susceptible cells. nih.govnih.gov The structural similarity of Austocystin D to aflatoxin B₁, a well-known mycotoxin that requires CYP-activation to become a potent DNA alkylating agent, provided early clues to its mechanism. nih.govacs.org Both compounds share a vinyl ether moiety that is critical for their biological activity. nih.govacs.org
The capacity of activated Austocystin D to directly damage DNA has been demonstrated in cell-free systems. nih.govacs.org In plasmid-based assays, Austocystin D alone does not cause damage to supercoiled plasmid DNA. nih.govacs.org However, when incubated in the presence of mammalian liver microsomes—a rich source of Cytochrome P450 enzymes—and an NADPH regenerating system to support CYP activity, Austocystin D efficiently induces single-strand breaks, converting the supercoiled DNA into a relaxed, nicked form. nih.govacs.org This experiment directly confirms that Austocystin D is a pro-drug that becomes a DNA-damaging agent only after enzymatic activation. nih.govacs.org
Table 1: In Vitro DNA Nicking Assay with Austocystin D This interactive table summarizes the conditions required for Austocystin D to induce DNA damage in a cell-free plasmid assay.
| Condition | Component Added | Observed DNA Damage (Nicking) | Reference |
|---|---|---|---|
| 1 | Austocystin D only | No | nih.govacs.org |
| 2 | Liver Microsomes + NADPH System only | No | nih.govacs.org |
In cellular systems, the DNA damage induced by Austocystin D triggers a robust DNA Damage Response (DDR). kyoto-u.ac.jpnih.gov A key event in the DDR is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, creating what is known as gamma-H2AX (γ-H2AX). nih.govresearchgate.netnih.gov This modification serves as a sensitive biomarker for DNA double-strand breaks, acting as a scaffold to recruit DNA repair proteins to the site of damage. nih.govmdpi.com
Treatment of sensitive cancer cells with Austocystin D leads to a significant increase in γ-H2AX levels, which can be detected by methods such as immunofluorescence and western blotting. acs.orgnih.govresearchgate.net The extent of H2AX phosphorylation correlates directly with the compound's cytotoxic potency in a given cell line. acs.org Furthermore, immunoblot analyses have shown that in addition to γ-H2AX, other critical DDR proteins are activated, including the phosphorylation of Checkpoint Kinase 1 (CHK1) and Replication Protein A (RPA32). kyoto-u.ac.jpnih.gov This activation confirms the induction of a full-fledged cellular response to the DNA lesions caused by metabolized Austocystin D. nih.gov
Table 2: Key DNA Damage Response Markers Induced by Austocystin D This table lists the principal protein markers activated in cells following treatment with Austocystin D.
| Marker | Modification | Role in DNA Damage Response | Reference |
|---|---|---|---|
| γ-H2AX | Phosphorylation of Histone H2AX (Ser139) | Sensitive marker of DNA double-strand breaks; recruits repair factors. nih.govnih.gov | acs.orgkyoto-u.ac.jpnih.govresearchgate.net |
| p-CHK1 | Phosphorylation of Checkpoint Kinase 1 (Ser345) | Key transducer kinase in cell cycle checkpoint activation. | kyoto-u.ac.jpnih.gov |
Cytochrome P450 (CYP) Enzyme-Dependent Activation
The central mechanism underpinning Austocystin D's biological activity is its metabolic activation by Cytochrome P450 (CYP) enzymes. nih.govacs.org The compound's selective cytotoxicity arises not from its interaction with a specific cancer-related target, but from its selective bioactivation in cancer cells that express particular CYP isoforms. acs.orgacs.orgresearchgate.net Inhibition of CYP activity with broad-spectrum inhibitors like ketoconazole, or chemical modification of the vinyl ether moiety to the saturated dihydro-austocystin D, abrogates both the DNA damage and the cytotoxicity, confirming the necessity of this metabolic step. nih.govacs.org
While many CYP enzymes exist, comprehensive analyses have identified a specific isoform, CYP2J2, as being almost exclusively correlated with sensitivity to Austocystin D across hundreds of human cancer cell lines. kyoto-u.ac.jpnih.govnews-medical.net Cancer cells with higher expression of CYP2J2 are significantly more susceptible to the growth-inhibitory and DNA-damaging effects of the compound. nih.govnews-medical.netnih.gov This strong correlation points to CYP2J2 as the primary enzyme responsible for oxygenating Austocystin D, likely at its vinyl ether moiety, transforming it into a reactive electrophile capable of forming DNA adducts. nih.govkyoto-u.ac.jpnih.gov This bioactivation is the critical step that initiates the cascade of DNA damage and subsequent cell death. nih.govnews-medical.net
The essential role of CYP2J2 in Austocystin D's mechanism of action has been definitively confirmed through genetic manipulation studies. kyoto-u.ac.jpnih.govnews-medical.net Using techniques such as CRISPR-Cas9 to deplete CYP2J2 in sensitive cell lines, researchers have shown that the loss of this single enzyme is sufficient to alleviate sensitivity to Austocystin D and reduce the induction of DNA damage. kyoto-u.ac.jpnih.govresearchgate.net
Conversely, the overexpression of CYP2J2 in cancer cells that normally have low levels of the enzyme renders them highly sensitive to Austocystin D. kyoto-u.ac.jpnih.govresearchgate.net These genetically engineered cells exhibit enhanced cytotoxicity and a marked increase in DNA damage upon treatment with the compound compared to control cells. nih.govresearchgate.net Furthermore, genetic screens have identified other genes that modulate this process, such as POR (Cytochrome P450 Oxidoreductase) and PGRMC1, which are positive regulators of CYP activity, and KAT7, a histone acetyltransferase that was found to regulate the transcription of the CYP2J2 gene. kyoto-u.ac.jpnih.govnews-medical.netnih.gov These findings collectively provide conclusive evidence that CYP2J2 is required for the metabolic activation and subsequent cytotoxicity of Austocystin D. nih.govnih.gov
Table 3: Summary of Genetic Manipulation Studies on CYP2J2 and Austocystin D This interactive table summarizes the outcomes of key genetic experiments investigating the role of CYP2J2.
| Genetic Manipulation | Cell Line Model | Effect on Austocystin D Response | Conclusion | Reference |
|---|---|---|---|---|
| Depletion of CYP2J2 (e.g., via CRISPR-Cas9) | High-CYP2J2 cells (e.g., U-2 OS) | Reduced cytotoxicity; decreased DNA damage (γ-H2AX). | CYP2J2 is essential for Austocystin D's activity. | kyoto-u.ac.jpnih.govresearchgate.netnews-medical.net |
| Overexpression of CYP2J2 | Low-CYP2J2 cells (e.g., HOS) | Increased cytotoxicity; enhanced DNA damage (γ-H2AX). | CYP2J2 is sufficient to confer sensitivity to Austocystin D. | kyoto-u.ac.jpnih.govresearchgate.netnews-medical.net |
| Depletion of POR or PGRMC1 | High-CYP2J2 cells (e.g., U-2 OS) | Reduced cytotoxicity. | Regulators of CYP activity are necessary for Austocystin D's effects. | kyoto-u.ac.jpnih.govnews-medical.netnih.gov |
| Depletion of KAT7 | High-CYP2J2 cells (e.g., U-2 OS) | Reduced CYP2J2 expression and reduced cytotoxicity. | KAT7 is a transcriptional regulator of CYP2J2. | kyoto-u.ac.jpnih.govnews-medical.netnih.gov |
Molecular Regulators of CYP Activity and Gene Transcription (e.g., POR, PGRMC1, KAT7)
The cytotoxic activity of Austocystin D is not inherent to the molecule itself but is contingent upon its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2. kyoto-u.ac.jpnih.gov The efficacy of this activation process is governed by several key molecular regulators that influence CYP enzyme function and gene expression. Investigations have identified at least three critical genes required for Austocystin D-induced cytotoxicity: Cytochrome P450 Oxidoreductase (POR), Progesterone Receptor Membrane Component 1 (PGRMC1), and Lysine (B10760008) Acetyltransferase 7 (KAT7). kyoto-u.ac.jpnews-medical.netnih.gov
POR is an essential flavoprotein that donates electrons to all microsomal CYP enzymes, making it a fundamental component for their catalytic activity. kyoto-u.ac.jp PGRMC1 is also recognized as a positive regulator of CYP activity, capable of binding to and modulating the function of these enzymes. kyoto-u.ac.jpnih.gov The involvement of both POR and PGRMC1 underscores the necessity of a fully functional CYP system to potentiate the effects of Austocystin D. kyoto-u.ac.jp
Beyond direct enzymatic regulation, the transcriptional control of the CYP2J2 gene is a determining factor in a cell's sensitivity to Austocystin D. news-medical.net Research using CRISPR-based genetic screening has elucidated the role of KAT7, a histone acetyltransferase, in this process. kyoto-u.ac.jpnih.gov KAT7 promotes the transcription of CYP2J2 by acetylating histones, which leads to a more open chromatin structure around the gene, facilitating its expression. kyoto-u.ac.jp Genetic suppression of KAT7 results in decreased CYP2J2 mRNA levels and a corresponding reduction in sensitivity to Austocystin D. nih.gov These findings collectively indicate that the cytotoxic potential of Austocystin D is intricately linked to a network of proteins that regulate the activity and abundance of the CYP2J2 enzyme. kyoto-u.ac.jpnews-medical.net
Table 1: Molecular Regulators of CYP2J2-Mediated Austocystin D Activity
| Regulator | Type | Function in Austocystin D Cytotoxicity |
| POR | Flavoprotein | Essential electron donor for CYP2J2 activity, required for metabolic activation of Austocystin D. kyoto-u.ac.jp |
| PGRMC1 | Heme-binding protein | Positive modulator of CYP enzyme activity; supports CYP2J2 function in Austocystin D metabolism. kyoto-u.ac.jpnih.gov |
| KAT7 | Histone Acetyltransferase | Promotes the transcription of the CYP2J2 gene, thereby increasing the levels of the enzyme available for Austocystin D activation. kyoto-u.ac.jpnih.govnews-medical.net |
Mechanisms of DNA Binding (e.g., Intercalation)
The primary mechanism by which Austocystin D exerts its genotoxic effects is through covalent binding to DNA following metabolic activation, rather than through non-covalent intercalation. nih.gov Austocystin D shares structural similarities with aflatoxin B1, a well-known mycotoxin that is also activated by CYP enzymes. nih.govnih.gov This activation process involves the epoxidation of a vinyl ether moiety present in the molecule. nih.gov The resulting epoxide is a highly reactive electrophile that can form covalent adducts with DNA, leading to damage. nih.gov
This mechanism is supported by studies where the vinyl ether of Austocystin D was reduced to yield dihydro-austocystin D. This modified analogue, which cannot be readily epoxidized, showed significantly diminished cytotoxicity and a reduced capacity to induce DNA damage responses, highlighting the critical role of the vinyl ether in the compound's biological activity. nih.gov Therefore, Austocystin D acts as a prodrug that is converted by cellular machinery into a DNA-alkylating agent. nih.govresearchgate.net While intercalation is a mechanism for some planar molecules to disrupt DNA function by sliding between base pairs, the evidence for Austocystin D points toward a mechanism of covalent modification and direct DNA damage. nih.govyoutube.com
In Vitro Plasmid DNA Cleavage Assays
To confirm that Austocystin D causes direct DNA damage after metabolic activation, in vitro reconstituted DNA damage assays have been employed. nih.gov These assays utilize supercoiled plasmid DNA, which has a compact structure that migrates quickly through an agarose (B213101) gel. walshmedicalmedia.com If a single-strand break (a "nick") occurs in the DNA, the supercoiling is relaxed, resulting in a slower-migrating open-circular form. walshmedicalmedia.com Double-strand breaks linearize the plasmid, which migrates at an intermediate speed. walshmedicalmedia.com
In these experiments, supercoiled plasmid DNA was incubated with Austocystin D in the presence of human liver microsomes, which are a rich source of CYP enzymes, and an NADPH-regenerating system to provide the necessary cofactors for CYP activity. nih.gov The results demonstrated that Austocystin D induced the conversion of supercoiled DNA to the nicked, open-circular form. nih.gov Crucially, this DNA cleavage was observed only when both the liver microsomes and the NADPH system were present, confirming that the DNA-damaging activity of Austocystin D is dependent on its metabolic activation by CYP enzymes. nih.gov The compound alone did not cause significant DNA damage. nih.gov
Table 2: Results of In Vitro Plasmid DNA Cleavage Assay with Austocystin D
| Condition | Components Present | Result on Supercoiled Plasmid DNA |
| Control | Plasmid DNA only | No significant cleavage observed. nih.gov |
| Austocystin D alone | Plasmid DNA + Austocystin D | No significant cleavage observed. nih.gov |
| Activated System | Plasmid DNA + Austocystin D + Liver Microsomes + NADPH | Significant conversion of supercoiled DNA to nicked (open-circular) DNA, indicating single-strand breaks. nih.gov |
Modulation of Intracellular Signaling Pathways by Austocystin Analogues (e.g., ATM/Chk2, JNK, ERK, PI3K)
The DNA damage induced by activated Austocystin D triggers a cascade of intracellular signaling events, primarily involving the DNA damage response (DDR) pathways. nih.gov Cellular responses to DNA double-strand breaks are largely coordinated by the Ataxia Telangiectasia Mutated (ATM) kinase and its downstream effector, Checkpoint Kinase 2 (Chk2). nih.govresearchgate.net
Treatment of sensitive cancer cells with Austocystin D leads to the activation of this pathway. nih.gov A key indicator of ATM activation is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as γ-H2AX. nih.gov This phosphorylation event serves as a beacon to recruit DNA repair machinery to the site of damage. nih.gov Studies have shown a dose-dependent increase in γ-H2AX levels in cells treated with Austocystin D. nih.govnih.gov Furthermore, immunoblot analyses have revealed the phosphorylation of other DDR proteins, including Replication Protein A (RPA32) and Checkpoint Kinase 1 (CHK1) at serine 345, following Austocystin D treatment. nih.gov The activation of CHK1, a key component of the ATR-Chk1 pathway that responds to single-stranded DNA and replication stress, suggests that the DNA lesions caused by Austocystin D activate multiple arms of the DDR network. nih.govnih.gov
While the role of the ATM/Chk2 and related DDR pathways in response to Austocystin D is well-documented, specific modulation of other major signaling pathways such as the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), or phosphoinositide 3-kinase (PI3K) pathways by Austocystin D or its direct analogues has not been as extensively detailed in the available research. nih.govnih.govnih.gov The primary signaling response identified is the activation of the cellular machinery designed to detect and repair DNA damage. nih.govnih.gov
Structure Activity Relationship Sar Studies of Austocystins and Their Analogues
Rational Design and Synthesis of Austocystin Analogues for SAR Elucidation
The rational design of analogues is a cornerstone of SAR studies, allowing researchers to test hypotheses about a compound's mechanism. In the case of austocystins, research has drawn parallels to the well-characterized mycotoxin, aflatoxin B₁, which is known to be activated by cytochrome P450 (CYP) enzymes. acs.org This similarity prompted the hypothesis that the vinyl ether moiety in austocystins is the site of metabolic activation. acs.orgnih.gov
To test this, a key analogue, dihydro-austocystin D, was rationally designed and synthesized. acs.orgnih.gov The synthesis involved the targeted chemical reduction of the carbon-carbon double bond within the vinyl ether moiety of Austocystin D. nih.gov This specific modification was intended to create a molecule that could not undergo the same CYP-catalyzed epoxidation thought to be responsible for its toxicity, thereby allowing for a direct assessment of the vinyl ether's role in its biological activity. acs.orgnih.gov The creation of this single analogue has been pivotal in elucidating the SAR of the entire austocystin class.
Identification of Key Structural Moieties and Functional Groups Influencing Biological Activity (e.g., Vinyl Ether Group)
SAR studies have successfully identified the vinyl ether moiety as the critical functional group responsible for the biological activity of austocystins. acs.orgnih.gov Austocystin D shares this structural feature with aflatoxin B₁, a compound where the vinyl ether is essential for its bioactivation. acs.org In aflatoxin B₁, CYP enzymes catalyze the epoxidation of this group, creating a highly reactive epoxide that can form adducts with DNA, leading to mutations and cell death. acs.orgnih.gov
Research indicates that austocystins follow a similar activation pathway. nih.govkyoto-u.ac.jp The presence of the intact vinyl ether is a prerequisite for cytotoxicity. kyoto-u.ac.jp This functional group serves as the target for oxygenation by cellular CYP enzymes, particularly CYP2J2, which metabolizes the parent compound into its active, DNA-damaging form. kyoto-u.ac.jpnih.gov The rest of the molecular structure, while different from aflatoxin B₁, is thought to contribute to its specific recognition and processing by certain CYP enzymes, explaining the unique potency and selectivity of compounds like Austocystin D. acs.org
Correlation of Specific Structural Modifications with Altered Biological Effects (e.g., Changes in Cytotoxic Activity)
A direct correlation between specific structural modifications and biological activity has been firmly established through the study of rationally designed analogues. The most definitive evidence comes from comparing the cytotoxic effects of Austocystin D with its modified analogue, dihydro-austocystin D.
The modification—reducing the vinyl ether's double bond to a single bond—results in a near-complete loss of cytotoxic activity. kyoto-u.ac.jp Dihydro-austocystin D displays only very weak cytotoxicity and a significantly diminished ability to induce a DNA damage response in cancer cells. nih.gov This stark difference in activity directly links the electronic and structural properties of the vinyl ether group to the molecule's ability to cause DNA damage and subsequent cell death. nih.govkyoto-u.ac.jp This finding confirms that the metabolic activation at this specific site is the critical event for the compound's bioactivity. The selective antiproliferative action of Austocystin D is therefore not just inherent to the molecule itself but is a result of its interaction with and modification by cellular enzymes. acs.orgnih.gov
Table 1: Impact of Vinyl Ether Modification on Cytotoxicity
| Compound | Structural Modification | Biological Effect |
|---|---|---|
| Austocystin D | Contains intact vinyl ether moiety | Potent cytotoxicity, induces DNA damage nih.govkyoto-u.ac.jp |
| Dihydro-austocystin D | Vinyl ether double bond is reduced (saturated) | Cytotoxicity and DNA damage induction are lost nih.govkyoto-u.ac.jp |
Computational Approaches in SAR Analysis
While experimental work has laid the foundation for understanding austocystin SAR, computational methods offer powerful tools to refine this knowledge, predict the activity of new analogues, and understand interactions at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is invaluable for predicting the interaction between a ligand (like an austocystin analogue) and a protein target. nih.gov Given that the biological activity of austocystins is dependent on metabolism by cytochrome P450 enzymes, specifically CYP2J2, molecular docking could be a powerful tool. kyoto-u.ac.jpmdpi.com
Although specific docking studies for austocystins with CYP2J2 have not been detailed in the available literature, this approach could be used to model how austocystin analogues fit into the active site of the enzyme. Such simulations could help explain why certain CYPs are able to metabolize the compound while others are not, and could guide the design of new analogues with altered selectivity for different CYP enzymes.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors). scispace.com These models result in mathematical equations that can predict the activity of new, unsynthesized compounds. researchgate.net
For the austocystin family, a QSAR model could be developed using a training set of various natural and synthetic analogues. By calculating molecular descriptors (such as electronic properties, size, and hydrophobicity) and correlating them with experimentally determined cytotoxic activity, a predictive model could be built. This would allow for the virtual screening of a large number of potential analogues, prioritizing the synthesis of those predicted to have the highest potency or desired activity profile, thereby accelerating drug discovery efforts.
Context-dependent similarity analysis is a novel computational approach adapted from natural language processing to systematically search for and align different series of chemical analogues that share similar SAR trends. kyoto-u.ac.jpresearchgate.net This concept, known as SAR transfer, allows researchers to apply insights gained from one series of compounds to another, even if they have different core structures. researchgate.net
This method could be particularly useful in mycotoxin research. For instance, the extensive SAR knowledge from the aflatoxin family could be computationally compared to the austocystin family. By assessing the context-dependent similarity of various substituents, the model could identify bioisosteric replacements (substituents that retain similar biological activity) and predict how modifications on the austocystin scaffold might affect its activity, based on known outcomes for similar modifications on the aflatoxin scaffold. This approach could accelerate the exploration of the chemical space around austocystins for therapeutic development. kyoto-u.ac.jpresearchgate.net
Research Methodologies and Advanced Analytical Techniques in Austocystin Studies
Isolation and Purification from Fungal Cultures
The initial step in studying any fungal metabolite is its isolation from the producing organism. Austocystins were first identified from cultures of the fungus Aspergillus ustus. rsc.org The general workflow involves culturing the fungus on a suitable substrate, followed by extraction and a multi-step purification process to separate the different austocystin analogues from the complex mixture of fungal metabolites.
The foundational work on austocystins involved cultivating Aspergillus ustus on maize meal, a common substrate for fungal growth. rsc.org The extraction process is designed to efficiently remove secondary metabolites from the fungal biomass and culture medium.
Initial extraction of the dried, milled maize meal cultures is typically performed using a mixture of solvents, such as chloroform (B151607) and methanol. rsc.org This solvent system is effective for extracting a broad range of organic compounds. The resulting crude extract contains a complex mixture of lipids, pigments, and various mycotoxins, including the different austocystin compounds.
This crude extract is then subjected to a preliminary separation technique known as fractionation. A common method is to partition the extract between immiscible solvents to separate compounds based on their polarity. Subsequently, the material is often fractionated using column chromatography, with silica (B1680970) gel being a standard stationary phase. rsc.org Elution with a gradient of solvents of increasing polarity (e.g., from benzene (B151609) to chloroform-methanol mixtures) separates the crude extract into several fractions with reduced complexity. rsc.org Each fraction is then analyzed, often by thin-layer chromatography (TLC), to identify those containing the compounds of interest for further purification. rsc.org
Following initial fractionation, more advanced and higher-resolution chromatographic techniques are required to isolate pure austocystin B from fractions containing multiple related compounds. These methods operate on principles of differential partitioning of compounds between a stationary phase and a mobile phase.
Liquid-Solid Chromatography: This is exemplified by the use of silica gel columns, as mentioned above. rsc.org The separation is based on the polarity of the compounds, with less polar compounds eluting before more polar ones. Preparative thin-layer chromatography (prep-TLC) on silica gel is another liquid-solid technique that was instrumental in the original purification of the austocystins, allowing for the separation of closely related analogues like austocystins B and C. rsc.org
Partition Chromatography: High-performance liquid chromatography (HPLC) is a modern, high-pressure form of column chromatography that offers superior resolution and speed. While detailed HPLC protocols specifically optimized for austocystin B are not widely published, reverse-phase HPLC is a standard method for purifying such mycotoxins. In this technique, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute first. This method is routinely used for the purification and analysis of other mycotoxins and would be the contemporary method of choice. frontiersin.org
Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, X-ray Crystallography)
Once a compound is purified, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Mass Spectrometry (MS): This technique provides the precise molecular weight and elemental formula of a compound. For austocystin B, mass spectrometry was used to determine its molecular formula as C₂₁H₁₈O₇. rsc.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition with very high accuracy. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. ipb.ptacs.org Techniques like Nuclear Overhauser Effect (NOE) experiments help to determine the spatial proximity of atoms, which was crucial in confirming the substitution patterns on the aromatic rings of the austocystin skeleton. rsc.org
X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. rsc.orgjournals.co.za While X-ray crystallography has been used to confirm the structures of related compounds, specific crystallographic data for austocystin B itself are not found in the reviewed scientific literature. nih.govmdpi.com
The table below summarizes key characterization data for Austocystin B based on the original structural elucidation studies.
| Technique | Observation for Austocystin B | Reference |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z 394, corresponding to the molecular formula C₂₁H₁₈O₇. | rsc.org |
| ¹H NMR Spectroscopy | Key signals include those for methoxy (B1213986) groups and aromatic protons, confirming the substitution pattern. | rsc.org |
| X-ray Crystallography | Data not available in reviewed literature. |
In Vitro Cell Culture Models for Biological Activity Assessment
To understand the biological effects of a compound, researchers use in vitro models, primarily based on cultured cells. researchgate.net These models allow for the controlled study of cellular responses to a substance, such as toxicity or inhibition of cell growth. nih.gov It is important to note that the vast majority of published research on the cytotoxicity of this mycotoxin family has focused on austocystin D, which has demonstrated potent and selective activity against various cancer cell lines. nih.govacs.orgnih.govmdpi.com Specific studies on the in vitro biological activity of austocystin B are notably scarce in recent scientific literature.
The selection and use of appropriate cell lines are fundamental to assessing biological activity. Cell lines are populations of cells derived from a single source that can be maintained in culture for extended periods. For anticancer drug screening, panels of human cancer cell lines derived from different tissues (e.g., breast, colon, lung) are often used. news-medical.netmdpi.com
While early work reported that austocystins A-D caused severe lesions in primary kidney epithelial cells, detailed studies characterizing specific cell line responses to austocystin B are not available in the reviewed contemporary literature. nih.gov Research on austocystin D, by contrast, has utilized a wide range of well-characterized cancer cell lines, including MCF7 (breast cancer), HCT-15 (colon cancer), and U-2 OS (osteosarcoma), among others, to investigate its mechanism of action. nih.govnews-medical.netnih.gov
Cell growth inhibition assays are quantitative methods used to determine the concentration at which a compound prevents cell proliferation. nih.gov The results are typically reported as a GI₅₀ (the concentration that causes 50% growth inhibition) or IC₅₀ (the concentration that inhibits a specific measure, like metabolic activity, by 50%). Common methods include colorimetric assays like the MTT or Cell Counting Kit-8 (CCK-8) assays, which measure the metabolic activity of viable cells. researchgate.netmdpi.com
There is a significant lack of published data from specific cell growth inhibition assays for austocystin B. Scientific efforts have been directed towards more biologically active analogues. For instance, austocystin D has been extensively tested, showing potent cytotoxicity with GI₅₀ values in the nanomolar range against certain cancer cell lines. nih.govacs.org
The table below is structured to present findings from cell growth inhibition assays. However, due to the focus of the scientific community on other analogues, specific data for austocystin B is not available in the reviewed literature.
| Cell Line | Assay Type | Growth Inhibition (GI₅₀/IC₅₀) for Austocystin B | Reference |
|---|---|---|---|
| Data not available in reviewed literature. Research has focused on more potent analogues such as Austocystin D. |
Molecular Biology and Genetic Techniques
Modern molecular and genetic tools have been instrumental in dissecting the specific pathways involved in the bioactivation and cytotoxicity of austocystins. These approaches allow for precise manipulation and analysis of the genetic and transcriptional landscape of cells exposed to these compounds.
A critical breakthrough in understanding the toxicity of austocystins came from the identification of cytochrome P450 enzymes as key mediators of their bioactivation. nih.govnih.govacs.orgresearchgate.net Research on the closely related Austocystin D has demonstrated a strong correlation between the expression of the CYP2J2 enzyme and cellular sensitivity to the toxin. nih.govresearchgate.net To validate this relationship, researchers have employed gene silencing and overexpression techniques.
Gene silencing , often achieved using RNA interference (RNAi) or CRISPR-based interference (CRISPRi), allows for the specific knockdown of CYP2J2 expression. Studies have shown that reducing the levels of CYP2J2 in cancer cell lines leads to a decreased sensitivity to Austocystin D, indicating that this enzyme is required for the compound to exert its cytotoxic effects. nih.gov
Conversely, gene overexpression studies involve introducing a vector that drives the production of high levels of a specific protein, in this case, CYP2J2. In cells engineered to overexpress CYP2J2, a marked increase in sensitivity to Austocystin D is observed. nih.govresearchgate.net These findings from studies on Austocystin D are pivotal for understanding Austocystin B, as they share a common structural backbone and likely undergo similar metabolic activation.
These complementary genetic manipulation techniques provide strong evidence for the role of specific enzymes in the metabolic processing of austocystins. The data generated from these experiments are often presented in viability assays, where the survival of cell lines with altered gene expression is measured in the presence of the compound.
The advent of CRISPR-Cas9 gene editing has revolutionized the identification of genes involved in various biological processes, including drug and toxin responses. researchgate.net This powerful tool can be used to create genome-wide knockout libraries, where each cell has a single gene inactivated. By exposing this library to a cytotoxic agent like an austocystin, researchers can identify which gene knockouts confer resistance.
In the context of austocystin research, CRISPR-Cas9 screens have been employed to identify not only the primary metabolizing enzymes but also other proteins that regulate their activity. researchgate.net For instance, such screens have identified POR (Cytochrome P450 Oxidoreductase) and PGRMC1 (Progesterone Receptor Membrane Component 1) as positive regulators of CYP2J2 activity, further solidifying the role of this metabolic pathway in austocystin-induced cytotoxicity. nih.govresearchgate.net
The results of a CRISPR-Cas9 screen are typically represented as a ranked list of genes whose knockout leads to a significant change in cell survival. This provides an unbiased, genome-wide view of the cellular factors that interact with the compound.
To gain a holistic understanding of the cellular response to austocystins, researchers are increasingly turning to multi-omics data integration . nih.gov This approach combines data from various "omics" disciplines, such as:
Genomics: The study of the complete set of DNA within an organism.
Transcriptomics: The analysis of the complete set of RNA transcripts.
Proteomics: The large-scale study of proteins.
Metabolomics: The systematic study of the unique chemical fingerprints that specific cellular processes leave behind.
By integrating these datasets, scientists can build comprehensive models of how a compound like austocystin B affects cellular networks. For example, transcriptomic data can reveal changes in gene expression following exposure to the toxin, while proteomic data can show how these changes translate to the protein level. When combined with data from genetic screens, a more complete picture of the mechanism of action emerges. Recent studies on Austocystin D have successfully integrated multi-omics data to elucidate the role of the histone acetyltransferase KAT7 in the transcriptional regulation of CYP2J2. nih.gov
The integration of multi-omics data relies on sophisticated bioinformatics tools and can reveal complex interactions and regulatory networks that would not be apparent from a single data type alone. researchgate.neturi.edunih.govmdpi.commdpi.com
Biochemical and Biophysical Methods
Biochemical and biophysical techniques provide a more direct examination of the molecular interactions between austocystin B and its cellular targets. These methods are crucial for characterizing the enzymatic reactions involved in its metabolism and its binding to macromolecules like DNA.
To directly assess the metabolic transformation of austocystin B, enzyme activity assays are employed. acs.org A common in vitro method involves incubating the compound with human liver microsomes, which are a rich source of various cytochrome P450 enzymes. acs.org The reaction is initiated by the addition of an NADPH-regenerating system, which provides the necessary reducing equivalents for CYP activity. acs.org
The metabolism of austocystin B can be monitored by analyzing the reaction mixture over time using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to identify and quantify the parent compound and its metabolites. By using specific chemical inhibitors of different CYP isoforms, or by using recombinant CYP enzymes, it is possible to pinpoint which specific enzymes are responsible for the metabolism of austocystin B.
| Component | Function | Example |
|---|---|---|
| Substrate | The compound being metabolized. | Austocystin B |
| Enzyme Source | Provides the cytochrome P450 enzymes. | Human liver microsomes or recombinant CYP enzymes (e.g., CYP2J2) |
| Cofactor System | Provides the necessary reducing equivalents for the enzymatic reaction. | NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) |
| Buffer | Maintains a stable pH for the reaction. | Phosphate buffer |
| Inhibitors (Optional) | Used to identify the specific CYP isoforms involved. | Ketoconazole (a broad-spectrum CYP inhibitor) |
Given that the bioactivated form of austocystins is thought to damage DNA, DNA binding studies are essential to characterize this interaction at a molecular level. acs.orgnih.gov A variety of biophysical techniques can be employed to investigate the binding affinity, stoichiometry, and conformational changes induced in DNA upon interaction with the activated compound.
In Vitro DNA Damage Assay: A foundational biochemical experiment involves incubating supercoiled plasmid DNA with austocystin B in the presence of a metabolic activation system (like liver microsomes and NADPH). acs.org If the activated compound nicks the DNA, the supercoiled plasmid will relax into an open-circular form, which can be visualized and quantified by agarose (B213101) gel electrophoresis. acs.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of macromolecules like DNA. nih.govsemanticscholar.orgmdpi.com The binding of a small molecule can induce changes in the CD spectrum of DNA, providing information about the nature of the interaction (e.g., intercalation vs. groove binding) and any conformational changes in the DNA helix. researchgate.netdatapdf.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand (in this case, activated austocystin B) to a macromolecule (DNA). researchgate.neturi.eduresearchgate.netnih.govnih.gov This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of binding. This information is crucial for understanding the driving forces behind the DNA-compound interaction.
| Technique | Principle | Information Obtained |
|---|---|---|
| In Vitro DNA Damage Assay | Separation of supercoiled vs. nicked plasmid DNA by gel electrophoresis. | Qualitative and semi-quantitative assessment of DNA strand breaks. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Information on DNA conformation (e.g., B-form, A-form, Z-form) and changes upon ligand binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. |
These advanced research methodologies, from genetic manipulation to direct biophysical measurements, are essential for building a comprehensive understanding of the chemical biology of Austocystin B. The insights gained from these studies are critical for assessing its potential risks and for exploring any potential therapeutic applications.
Future Directions and Emerging Research Avenues for Austocystin B
Deepening Understanding of Specific Cellular Targets and Signaling Cascades
A critical avenue for future research is the precise identification of the cellular machinery with which Austocystin B interacts. Much of the current understanding of the mechanism of action for this class of compounds comes from studies on austocystin D. Research has shown that austocystin D's cytotoxicity is dependent on its activation by cytochrome P450 (CYP) enzymes, leading to DNA damage. nih.govacs.orgnih.gov Specifically, recent studies have pinpointed CYP2J2 as a crucial enzyme for the metabolic activation and subsequent cytotoxicity of austocystin D. nih.govnih.govnews-medical.net Depletion of CYP2J2 was found to reduce sensitivity to austocystin D and lessen DNA damage, while its overexpression had the opposite effect. nih.govnih.gov
The primary mechanism following CYP activation appears to be the induction of DNA damage, which triggers a DNA damage response pathway. nih.govacs.org This has been observed through the measurement of phosphorylated histone H2AX (γ-H2AX), a sensitive marker for DNA double-strand breaks. nih.gov Studies on austocystin D demonstrated that its ability to induce H2AX phosphorylation correlated directly with its cytotoxicity in various cell lines. nih.gov
Future investigations into Austocystin B should therefore focus on:
CYP Enzyme Specificity: Determining which specific CYP isozymes are responsible for metabolizing Austocystin B. It is plausible that variations in the substitution patterns between Austocystin B and D could lead to differential selectivity for CYP enzymes, potentially altering its bioactivity and cell-line specificity.
Identification of DNA Adducts: Characterizing the precise nature of the DNA adducts formed by activated Austocystin B. This would provide a deeper understanding of its mutagenic potential and the type of DNA repair pathways that are triggered.
Signaling Pathway Analysis: Moving beyond the initial DNA damage response, research should map the full signaling cascades affected by Austocystin B. mdpi.comnih.govmdpi.com This includes exploring pathways related to cell cycle checkpoints (e.g., ATM/ATR, Chk1/Chk2), apoptosis (both intrinsic and extrinsic pathways), and other cellular stress responses. mdpi.comcellsignal.com Techniques like phosphoproteomics and transcriptomics could reveal a comprehensive picture of the cellular response to Austocystin B exposure.
Role of ABC Transporters: While the cytotoxicity of austocystin D was found not to be dependent on the MDR1 transporter, it does interact with it. nih.govacs.org The relationship between Austocystin B and various ATP-binding cassette (ABC) transporters should be systematically investigated to understand its potential to overcome or be affected by multidrug resistance mechanisms.
Comparative Biological Activity and SAR Studies Across Austocystin Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, providing insights into how a molecule's chemical structure relates to its biological activity. mdpi.com For the austocystin family, a comparative approach is essential to unlock the therapeutic potential or understand the toxicological risks associated with individual analogues.
The structural differences between austocystins, though subtle, can lead to dramatic differences in potency and selectivity. acs.org For example, the cytotoxicity of austocystin D was shown to be distinct from the structurally similar aflatoxin B₁, despite both being activated by CYP enzymes to cause DNA damage. acs.orgnih.gov This suggests that the core xanthone (B1684191) structure and its substitutions play a critical role in determining biological specificity. acs.org Furthermore, modifying the vinyl ether moiety of austocystin D to the saturated dihydro-austocystin D resulted in a loss of cytotoxic activity, highlighting the importance of this functional group for CYP-mediated activation. nih.govresearchgate.net
Future SAR studies should systematically:
Synthesize or Isolate Analogues: Generate a library of austocystin analogues, including Austocystin B, with targeted modifications at various positions on the xanthone core and the side chain.
Conduct Comparative Cytotoxicity Screening: Test this library against a broad panel of cancer and normal cell lines to create a detailed SAR profile. nih.govresearchgate.net This data can identify which structural features contribute to potency and which confer selectivity.
Probe Mechanistic Differences: For analogues showing interesting activity profiles, investigate whether the mechanism of action differs. For instance, do changes in substitution patterns alter the primary cellular target from DNA to another macromolecule?
Utilize In Silico Modeling: Employ computational methods like quantitative structure-activity relationship (QSAR) analysis and molecular docking to predict the activity of novel analogues and to better understand the interactions with targets like CYP enzymes.
Below is a table comparing the known cytotoxicity of Austocystin D in various cell lines, which serves as a model for the type of data needed for Austocystin B and other analogues.
| Cell Line | Tissue of Origin | GI₅₀ (nM) for Austocystin D nih.gov |
| MCF7 | Breast Cancer | 2 |
| HCT-15 | Colon Cancer | 8 |
| SW620 | Colon Cancer | 27 |
| HeLa | Cervical Cancer | 1,000 |
| MES-SA | Uterine Sarcoma | >20,000 |
| HUVEC | Normal Endothelial Cells | >20,000 |
This table is interactive. Sort and filter as needed.
Exploration of Biosynthetic Engineering and Synthetic Biology Approaches for Novel Austocystin Analogues
The natural biosynthetic pathways of fungal polyketides are a fertile ground for generating novel chemical diversity. bris.ac.ukresearchgate.net Fungal polyketides are synthesized by large, iterative polyketide synthases (PKSs), and the genes responsible are often located together in biosynthetic gene clusters (BGCs). hilarispublisher.comrsc.org Understanding and manipulating these BGCs through synthetic biology and biosynthetic engineering offers a powerful route to producing new-to-nature austocystin analogues. nih.govnih.gov
The core of this research involves:
Identifying and Characterizing the Austocystin BGC: The first step is to identify the complete gene cluster responsible for austocystin biosynthesis in a producing fungal strain. This involves genome sequencing and bioinformatic analysis using tools designed to find BGCs. hilarispublisher.com
Heterologous Expression: Once identified, the entire BGC can be cloned and expressed in a more genetically tractable host, such as Saccharomyces cerevisiae or another fungal species. nih.govnih.gov This simplifies the study of the pathway and allows for higher production yields.
Combinatorial Biosynthesis and PKS Engineering: Modern synthetic biology tools, particularly CRISPR/Cas9, have revolutionized the ability to edit fungal genomes. frontiersin.orgnih.govresearchgate.net Researchers can now perform targeted gene knockouts, domain swapping within the PKS, or exchange entire PKS enzymes between different pathways to create hybrid molecules. nih.govnih.gov This approach could be used to generate a library of novel austocystin analogues by, for example, swapping tailoring enzymes from other polyketide pathways into the austocystin BGC. pnas.org
Precursor-Directed Biosynthesis: Another strategy involves feeding the producing organism with synthetic precursors that are analogues of the natural building blocks. The biosynthetic machinery may incorporate these unnatural precursors to generate novel derivatives.
These approaches could lead to the creation of Austocystin B analogues with improved potency, greater selectivity for cancer cells, or entirely new biological activities. researchgate.net
Development of Advanced Research Tools and Methodologies for Austocystin Studies
Progress in understanding Austocystin B is intrinsically linked to the development and application of advanced research tools. nih.govnumberanalytics.com Future research will benefit from a multi-pronged approach leveraging cutting-edge techniques in analytical chemistry, cell biology, and computational science.
Key areas for development include:
Advanced Analytical Methods: While standard techniques like HPLC are useful, more sensitive and specific methods are needed for detecting and quantifying Austocystin B and its metabolites in complex biological matrices. mdpi.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for identifying both the parent compound and its metabolic products at very low concentrations. numberanalytics.comnih.gov Developing specific immunoassays, such as enzyme-linked immunosorbent assays (ELISA), could provide rapid and high-throughput screening capabilities. nih.govmdpi.comnih.gov
Sophisticated Cellular Imaging and Assays: To study cellular targets and mechanisms, advanced cell-based assays are crucial. The in-cell Western assay, an immunocytochemical technique that quantifies protein levels in fixed cells, has already been used effectively in studies of austocystin D to measure DNA damage (γ-H2AX) in a high-throughput format. nih.govnih.govlicorbio.combitesizebio.com This method can be expanded to quantify other key proteins in signaling pathways affected by Austocystin B. nih.gov Live-cell imaging with fluorescent biosensors could also be employed to monitor dynamic cellular events, such as calcium signaling or caspase activation, in real-time following exposure to the toxin.
Computational and Systems Biology Tools: In silico approaches can accelerate research and guide laboratory experiments. Molecular docking can predict how Austocystin B and its analogues bind to potential targets like CYP enzymes. Machine learning algorithms could be trained on SAR data to predict the bioactivity of hypothetical new structures. google.com Systems biology approaches that integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics) will be essential for building a holistic model of the cellular response to Austocystin B.
By embracing these future research directions, the scientific community can fully elucidate the biological significance of Austocystin B, paving the way for potential applications or a better understanding of its toxicological risks.
Q & A
Q. How should conflicting interpretations of this compound’s ecological role be addressed in peer review?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
